molecular formula C14H11NO2 B2480188 5-(2-Naphthalenyl)-3-isoxazolemethanol CAS No. 1245031-44-0

5-(2-Naphthalenyl)-3-isoxazolemethanol

Cat. No. B2480188
CAS RN: 1245031-44-0
M. Wt: 225.247
InChI Key: GXLSAFMQEJCNDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives and related compounds often involves multi-step organic reactions, including condensation, acylation, and cyclization processes. For example, the synthesis of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate provides insights into complex synthesis routes involving naphthalene units and highlights the role of specific reagents and catalysts in achieving desired structural features (Gültekin et al., 2020).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is often characterized using techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR). These methods provide detailed insights into the compound's geometry, electronic structure, and intermolecular interactions. Studies utilizing density functional theory (DFT) further aid in understanding the molecular and chemical properties at the theoretical level (Gültekin et al., 2020).

Chemical Reactions and Properties

Naphthalene derivatives participate in various chemical reactions, demonstrating a wide range of reactivities due to their aromatic nature and functional groups. For instance, their ability to form complexes with palladium highlights their utility in catalysis, especially in reactions like the Suzuki coupling (Potkin et al., 2014).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. The synthesis and characterization of naphthalene trimers linked by 1,3,4-oxadiazole spacers, for example, reveal information about their solid-state structure and thermal stability, which are important for material science applications (Ono et al., 2008).

Chemical Properties Analysis

The chemical properties of naphthalene derivatives, including their reactivity patterns, electrophilic and nucleophilic behaviors, and participation in organic reactions, are fundamental to their applications in synthesis and material science. The versatility of these compounds is demonstrated through their use in synthesizing complex molecular structures and their roles as intermediates in organic synthesis (Zask et al., 1990).

Scientific Research Applications

Mass Transfer Measurements Using Naphthalene Sublimation

The naphthalene sublimation method is recognized for its application in studying mass and heat transfer across various conditions and geometries. This technique is particularly valuable for examining complex flows and geometries, offering detailed insights into local transfer coefficients with high accuracy. This method's adaptability to impose mass transfer boundary conditions analogous to thermal processes makes it a powerful tool in experimental thermal and fluid science research (Goldstein & Cho, 1995).

Plastic Scintillators Based on Polymethyl Methacrylate

Research into plastic scintillators incorporating naphthalene and its substitutes has shown potential for advancements in radiation detection technologies. Substituting conventional naphthalene with other compounds in scintillators does not significantly alter their efficiency, optical transparency, or stability. This suggests the versatility of naphthalene derivatives in developing high-performance materials for radiation detection and measurement applications (Salimgareeva & Kolesov, 2005).

Heterocyclic Naphthalimides in Medicinal Applications

The study of heterocyclic naphthalimides highlights their significant potential in medicinal chemistry, especially as anticancer agents. Naphthalimide compounds interact with biological molecules via noncovalent bonds, demonstrating extensive pharmacological potential. Some naphthalimides have entered clinical trials for cancer treatment, and their applications are expanding into areas like diagnostic agents and cell imaging, underscoring the compound's versatility in biomedical research (Gong et al., 2016).

properties

IUPAC Name

(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-9-13-8-14(17-15-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLSAFMQEJCNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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